
N-(pyrimidin-5-ylmethylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine-5-carbaldehyde oxime is a heterocyclic compound that features a pyrimidine ring substituted with a carbaldehyde oxime group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyrimidine-5-carbaldehyde oxime can be synthesized through several methods. One common approach involves the reaction of pyrimidine-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired oxime .
Industrial Production Methods: While specific industrial production methods for pyrimidine-5-carbaldehyde oxime are not extensively documented, the general principles of oxime synthesis can be applied. Industrial synthesis would likely involve optimized reaction conditions to maximize yield and purity, potentially using continuous flow reactors for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrimidine-5-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents like peracids or hypervalent iodine compounds.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Pyrimidine-5-carbaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism by which pyrimidine-5-carbaldehyde oxime exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways and targets can vary depending on the specific biological context and the derivatives of the compound being studied .
Comparaison Avec Des Composés Similaires
- Pyrimidine-2-carbaldehyde oxime
- Pyrimidine-4-carbaldehyde oxime
- Pyridine-3-carbaldehyde oxime
Comparison: Pyrimidine-5-carbaldehyde oxime is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other pyrimidine carbaldehyde oximes, the 5-position substitution may offer distinct steric and electronic properties, potentially leading to different biological interactions and synthetic applications .
Propriétés
Formule moléculaire |
C5H5N3O |
|---|---|
Poids moléculaire |
123.11 g/mol |
Nom IUPAC |
N-(pyrimidin-5-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C5H5N3O/c9-8-3-5-1-6-4-7-2-5/h1-4,9H |
Clé InChI |
JIHALWYYWJPEIV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=N1)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


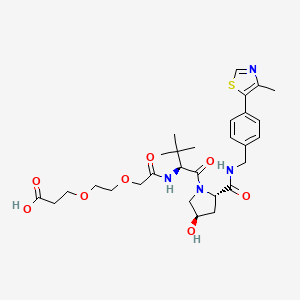
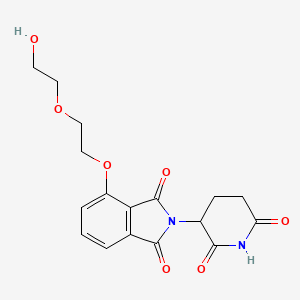
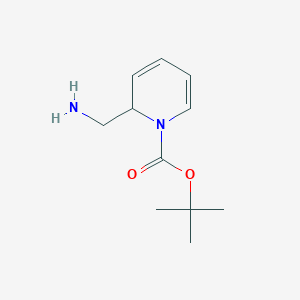
![5-Phenylethynyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B14773245.png)

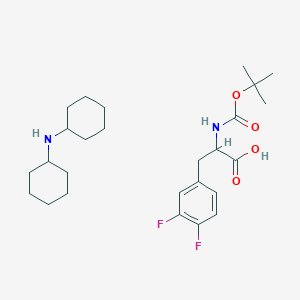

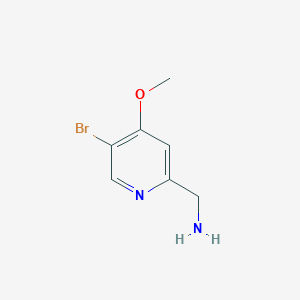
![2-piperidin-4-yl-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B14773279.png)
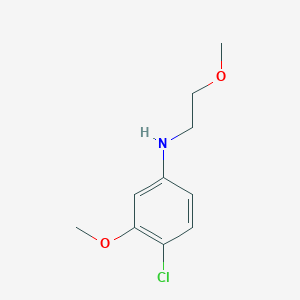
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B14773295.png)
![tert-butyl N-[1-(N-benzyloxycarbonylcarbamimidoyl)-2-oxo-3-piperidyl]carbamate](/img/structure/B14773296.png)


